molecular formula C16H11BrCl2N4O3 B5834379 4-BROMO-N'~3~-[(E)-1-(6,8-DICHLORO-4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

4-BROMO-N'~3~-[(E)-1-(6,8-DICHLORO-4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5834379
M. Wt: 458.1 g/mol
InChI Key: VFYUNHBRIIDOQD-DENHBWNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N’~3~-[(E)-1-(6,8-DICHLORO-4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-BROMO-N’~3~-[(E)-1-(6,8-DICHLORO-4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The reaction conditions usually require the presence of a base and a solvent such as ethanol or methanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BROMO-N’~3~-[(E)-1-(6,8-DICHLORO-4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and chromene-based molecules. Compared to these, 4-BROMO-N’~3~-[(E)-1-(6,8-DICHLORO-4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of both pyrazole and chromene moieties, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

4-bromo-N-[(E)-(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrCl2N4O3/c1-7-12(17)13(22-23(7)2)16(25)21-20-5-8-6-26-15-10(14(8)24)3-9(18)4-11(15)19/h3-6H,1-2H3,(H,21,25)/b20-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYUNHBRIIDOQD-DENHBWNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrCl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.